Bithionoloxide is a naturally occurring small molecule produced by the marine bacterium Streptomyces sp. M145. It belongs to a class of compounds known as polyketides, which are biosynthesized by a large group of bacteria and fungi. Bithionoloxide has attracted significant interest from the scientific community due to its diverse range of biological activities, including:
Bithionoloxide, chemically known as bis(2-hydroxy-3,5-dichlorophenyl) sulfoxide, is an organosulfur compound derived from bithionol. It has a molecular formula of C₁₂H₆Cl₄O₂S and a molar mass of 356.04 g/mol. This compound is recognized for its broad-spectrum biological activity, particularly as an antiparasitic and fungicidal agent. Bithionoloxide is structurally characterized by two aromatic rings connected by a sulfur atom, with multiple chlorine and hydroxyl groups that enhance its reactivity and biological interactions .
Bithionoloxide exhibits significant biological activity. It is primarily known for its efficacy against parasitic infections caused by helminths such as Fasciola hepatica (liver flukes) and Anoplocephala perfoliata (tapeworms). The compound acts as an anthelmintic by disrupting the metabolic processes of these parasites, leading to their immobilization and death. Moreover, it has shown potential as an antifungal agent, although its use has been limited due to safety concerns related to cytotoxicity at therapeutic doses .
The synthesis of bithionoloxide typically involves the oxidation of bithionol using various oxidizing agents. Common methods include:
Bithionoloxide is primarily utilized in veterinary medicine for treating parasitic infections in livestock, particularly in sheep and cattle. Its applications extend to agriculture as a fungicide and in various formulations aimed at enhancing the efficacy of other antiparasitic agents. The compound's ability to form stable microemulsions has opened avenues for more effective delivery systems in both therapeutic and agricultural settings .
Bithionoloxide shares structural similarities with several other organosulfur compounds known for their biological activities. Here are some comparable compounds:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Bithionol | Yes | Antiparasitic, antibacterial | Historical use in cosmetics |
| Triclabendazole | Yes | Anthelmintic for liver flukes | Widely used in human medicine |
| Rafoxanide | Yes | Fasciolicide | Effective against nematodes too |
| Diamfenetide | Yes | Antifasciolicide | Effective against immature flukes |
| Bithionol Sulfoxide | Yes | Antiparasitic | New formulations enhance stability |
Bithionoloxide's uniqueness lies in its specific mechanism targeting the bicarbonate binding site of soluble adenylyl cyclase, which is not commonly observed among similar compounds . This specificity may lead to further research into more targeted therapies for parasitic infections.
Bithionoloxide, also known as bithionol sulfoxide, is an organosulfur compound with significant chemical properties. The International Union of Pure and Applied Chemistry (IUPAC) name for bithionoloxide is 2,4-dichloro-6-(3,5-dichloro-2-hydroxyphenyl)sulfinylphenol [3] [5]. This systematic name describes the chemical structure of the compound, highlighting its key functional groups and molecular arrangement.
Bithionoloxide is known by several synonyms in scientific literature and commercial contexts. These synonyms include:
The variety of synonyms reflects the compound's use in different contexts and regions, though all refer to the same chemical entity [5] [15]. The name "bithionoloxide" itself indicates its relationship to bithionol, as it is essentially the oxidized form (sulfoxide) of bithionol [19] [25].
Bithionoloxide is cataloged in various chemical databases and registries with specific identifiers that allow for its unambiguous identification. These registry numbers and identifiers are essential for regulatory, research, and commercial purposes.
The primary registry numbers and identifiers for bithionoloxide are presented in the following table:
| Identifier Type | Value | Reference |
|---|---|---|
| CAS Registry Number | 844-26-8 | [5] [15] [17] |
| EINECS Number | 212-679-2 | [20] [22] |
| MDL Number | MFCD00056677 | [8] [17] |
| InChI | InChI=1S/C12H6Cl4O3S/c13-5-1-7(15)11(17)9(3-5)20(19)10-4-6(14)2-8(16)12(10)18/h1-4,17-18H | [15] [17] [20] |
| InChIKey | RPAJWWXZIQJVJF-UHFFFAOYSA-N | [3] [15] [17] |
| SMILES Notation | O=S(C1=CC(Cl)=CC(Cl)=C1O)C2=CC(Cl)=CC(Cl)=C2O | [15] [17] [25] |
| FDA UNII | 6PL3DO2B30 | [8] [22] |
The Chemical Abstracts Service (CAS) Registry Number 844-26-8 is the most commonly used identifier for bithionoloxide in scientific literature and regulatory documents [5] [15]. This unique numerical identifier distinguishes bithionoloxide from all other chemicals in the CAS registry.
The European Inventory of Existing Commercial Chemical Substances (EINECS) number 212-679-2 is used for regulatory purposes within the European Union [20] [22]. The Molecular Design Limited (MDL) number MFCD00056677 serves as another unique identifier in chemical databases [8] [17].
The International Chemical Identifier (InChI) and its condensed form, the InChIKey, provide standardized methods for encoding molecular information, enabling easier digital handling of chemical structures [15] [17] [20]. The Simplified Molecular Input Line Entry System (SMILES) notation offers another standardized way to represent the chemical structure of bithionoloxide in text format [15] [17] [25].
Bithionoloxide belongs to several chemical classifications based on its structure and functional groups. Understanding these classifications helps in predicting its chemical behavior and properties.
Bithionoloxide is primarily classified as an organosulfur compound, specifically a sulfoxide [3] [15]. Sulfoxides contain a sulfinyl group (S=O) where the sulfur atom is bonded to two carbon atoms and one oxygen atom [15] [19]. This functional group is a key feature that distinguishes bithionoloxide from its parent compound, bithionol, which contains a sulfide (thioether) group instead [19] [25].
The compound can be further classified as:
Diaryl sulfoxide: The sulfur atom in bithionoloxide is connected to two aromatic rings [3] [15].
Chlorophenol derivative: The molecule contains chlorinated phenol groups, specifically dichlorophenol moieties [3] [5].
Halogenated organic compound: Due to the presence of four chlorine atoms in its structure [5] [8].
Phenolic compound: The molecule contains two phenol groups (aromatic rings with hydroxyl substituents) [3] [15].
The chemical structure of bithionoloxide consists of two 2,4-dichlorophenol rings connected by a sulfinyl group [15] [20]. This structure can be represented as:
Cl Cl | | C C / \ / \ C C C C / \ / \ C C C | | | OH S OH || OThe molecular formula of bithionoloxide is C12H6Cl4O3S, with a molecular weight of 372.05 g/mol [3] [8] [15]. The compound contains twelve carbon atoms, six hydrogen atoms, four chlorine atoms, three oxygen atoms (including the sulfinyl oxygen), and one sulfur atom [15] [17].
Bithionoloxide differs from bithionol (C12H6Cl4O2S) by the presence of an additional oxygen atom bonded to the sulfur atom, forming a sulfoxide group instead of a sulfide group [19] [25]. This oxidation of the sulfur atom changes the chemical properties of the molecule, including its polarity, solubility, and reactivity [19] [25].
In terms of physical properties, bithionoloxide is a white to off-white crystalline solid with a melting point of approximately 220°C [8] [15]. It has limited solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO), acetone, and dimethylformamide (DMF) [8] [23].